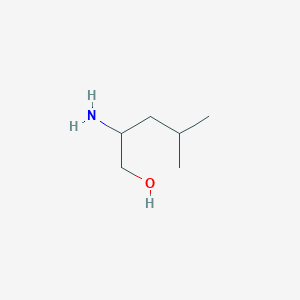

2-Amino-4-methylpentan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSSPAXIFBTOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936859 | |

| Record name | (+/-)-Leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-32-9, 53448-09-2, 16369-17-8 | |

| Record name | Leucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylpentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-Leucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Leucinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Amino-4-methylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylpentan-1-ol, also known as Leucinol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its structural similarity to the amino acid leucine makes it a valuable precursor for the synthesis of various pharmaceutical compounds and chiral auxiliaries. This technical guide provides an in-depth overview of the physical properties of this compound, complete with experimental protocols and a representative synthetic workflow.

Core Physical and Chemical Properties

This compound is a clear, colorless to slightly yellow liquid or a low-melting solid at room temperature.[1] It is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, with data presented for the racemic mixture and its individual enantiomers where available.

| Property | Value | Enantiomer | Reference |

| Molecular Formula | C6H15NO | Racemic | [4][5][6] |

| Molecular Weight | 117.19 g/mol | Racemic | [4][5] |

| Boiling Point | 198-200 °C at 768 mmHg | (R)-(-)-Leucinol | [7] |

| 208-210 °C | L(+)-Leucinol | [2] | |

| 97 °C at 14 mmHg | (R)-(-)-Leucinol | [7] | |

| 194 °C | Racemic | [8] | |

| Density | 0.917 g/mL at 25 °C | (R)-(-)-Leucinol | [7] |

| 0.917 g/mL at 25 °C | L(+)-Leucinol | [2] | |

| 0.904 g/cm³ (Predicted) | Racemic | [8] | |

| Refractive Index (n20/D) | 1.4496 | (R)-(-)-Leucinol | [7] |

| 1.4511 | L(+)-Leucinol | [2] | |

| 1.450 | (2R)-2-amino-4-methylpentan-1-ol | [9] | |

| Flash Point | 90 °C (closed cup) | (R)-(-)-Leucinol | [7] |

| Optical Activity [α]20/D | -4°, c = 9 in ethanol | (R)-(-)-Leucinol | [7] |

| pKa (Predicted) | 12.88 ± 0.10 | L(+)-Leucinol | [3] |

| XLogP3 (Predicted) | 0.4 | Racemic | [4][5] |

Experimental Protocols

Determination of Refractive Index using an Abbé Refractometer

The refractive index of a liquid, a measure of how much the path of light is bent when it enters the liquid, is a crucial physical constant for identification and purity assessment.

Methodology:

-

Calibration: Calibrate the Abbé refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.

-

Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. It is important to also record the temperature at which the measurement is taken, as refractive index is temperature-dependent.[10]

Synthesis of (S)-2-Amino-4-methylpentan-1-ol from L-leucine methyl ester hydrochloride

A common method for the synthesis of this compound involves the reduction of an ester of the corresponding amino acid, L-leucine.

Methodology:

-

Reaction Setup: A mixture of ethanol, L-leucine methyl ester hydrochloride, sodium bicarbonate, and water is prepared in a reaction vessel and cooled to 5°C.[2]

-

Reduction: Sodium borohydride (NaBH4) is added portion-wise to the reaction mixture, ensuring the temperature does not exceed 15°C.[2] Following the addition, the mixture is heated to reflux and maintained overnight.[2]

-

Workup: After cooling, the resulting slurry is filtered. The filtrate is concentrated under reduced pressure.[2]

-

Extraction: The residue is diluted with ethyl acetate and extracted with a 1N sodium hydroxide solution. The aqueous layer is then back-extracted with ethyl acetate.[2]

-

Isolation: The combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure to yield (S)-2-amino-4-methylpentan-1-ol as a light yellow oil.[2]

Experimental Workflow and Diagrams

Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound from its corresponding amino acid ester.

Caption: A generalized workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

Currently, there is limited publicly available information detailing specific signaling pathways in which this compound is directly involved. Its primary role in the scientific literature is as a chiral building block for the synthesis of more complex molecules with potential biological activity. Further research is required to elucidate any direct biological functions or interactions with cellular signaling cascades.

Conclusion

This compound is a valuable chiral compound with well-characterized physical properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development. The provided synthetic workflow illustrates a practical approach to its preparation, enabling its use in the creation of novel and complex molecules. Future investigations into the direct biological activities of this compound may reveal new applications and expand its utility in the life sciences.

References

- 1. (1RS,2SR)-2-Amino-4-methyl-1-phenylpentan-1-ol | C12H19NO | CID 13949648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. youtube.com [youtube.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C6H15NO | CID 79030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemconnections.org [chemconnections.org]

- 10. faculty.weber.edu [faculty.weber.edu]

An In-depth Technical Guide to 2-Amino-4-methylpentan-1-ol: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylpentan-1-ol, also known as leucinol, is a chiral amino alcohol derived from the amino acid leucine. Its structure contains both a primary amine and a primary alcohol functional group, making it a valuable building block in organic synthesis. The presence of a stereocenter at the C2 position results in two enantiomeric forms, (R)- and (S)-leucinol, each with distinct properties and potential applications in the synthesis of chiral ligands, auxiliaries, and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and IUPAC Nomenclature

The systematic IUPAC name for this compound is This compound .[1] The structure consists of a five-carbon pentane backbone with a methyl group at the fourth carbon, an amino group at the second carbon, and a hydroxyl group on the first carbon.

Stereochemistry

The carbon atom at the second position (C2) is a chiral center as it is bonded to four different groups: a hydrogen atom, an amino group (-NH2), a hydroxymethyl group (-CH2OH), and an isobutyl group (-CH2CH(CH3)2). Consequently, this compound exists as a pair of enantiomers: (R)-2-amino-4-methylpentan-1-ol and (S)-2-amino-4-methylpentan-1-ol. These enantiomers are non-superimposable mirror images of each other and exhibit optical activity, rotating plane-polarized light in opposite directions.

Data Presentation

The following table summarizes the key physicochemical properties of this compound and its individual enantiomers.

| Property | Value | Source |

| General | ||

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| Boiling Point | 194 °C | [2] |

| Density (predicted) | 0.904 ± 0.06 g/cm³ | [2] |

| pKa (predicted) | 12.88 ± 0.10 | |

| (S)-2-Amino-4-methylpentan-1-ol | ||

| CAS Number | 7533-40-6 | |

| Synonym | L-Leucinol | [1] |

| Optical Rotation [α]D²⁰ | +14.6° (neat) | [3] |

| (R)-2-Amino-4-methylpentan-1-ol | ||

| CAS Number | 53448-09-2 | |

| Synonym | D-Leucinol | [4] |

| Optical Rotation | Levorotatory (-) | [4] |

Experimental Protocols

Synthesis of (S)-2-Amino-4-methylpentan-1-ol (L-Leucinol)

This protocol describes the reduction of the naturally occurring amino acid L-valine to its corresponding amino alcohol.

Materials:

-

L-valine

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl ether

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Nitrogen gas

-

3-L three-necked flask, mechanical stirrer, condenser, ice bath

Procedure:

-

Set up an oven-dried 3-L three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. Flush the system with nitrogen.

-

Suspend lithium aluminum hydride (47.9 g, 1.26 mol) in 1200 mL of anhydrous THF in the flask.

-

Cool the mixture to 10°C using an ice bath.

-

Add L-valine (100 g, 0.85 mol) in portions over 30 minutes, controlling the rate to manage the vigorous evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reflux the mixture for 16 hours.

-

Cool the reaction mixture to 10°C with an ice bath and dilute with 1000 mL of ethyl ether.

-

Quench the reaction by slowly adding 47 mL of water over 30 minutes, followed by 47 mL of 15% aqueous sodium hydroxide over 20 minutes, and finally 141 mL of water over 30 minutes.

-

Stir the resulting solution for 30 minutes to allow for the formation of a white precipitate.

-

Filter the precipitate and wash the filter cake with ethyl ether (3 x 150 mL).

-

Combine the organic filtrates, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to yield L-valinol as a clear liquid.[3]

General Protocol for the Synthesis of Racemic this compound via Reductive Amination

This method involves the reaction of a ketone with an amine in the presence of a reducing agent.

Materials:

-

1-Hydroxy-4-methyl-2-pentanone

-

Ammonia (or an ammonium salt)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol or Ethanol

-

Appropriate work-up and purification solvents

Procedure:

-

Dissolve 1-hydroxy-4-methyl-2-pentanone in a suitable solvent such as methanol or ethanol.

-

Add the aminating agent (e.g., ammonia in methanol or ammonium acetate).

-

Stir the mixture at room temperature to allow for the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., sodium borohydride) in portions.

-

Allow the reaction to proceed until the imine is fully reduced, which can be monitored by techniques like TLC or GC-MS.

-

Quench the reaction carefully with water or a dilute acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.[5]

General Protocol for Chiral Resolution of Racemic this compound

This protocol outlines the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (+)-tartaric acid or (-)-tartaric acid)

-

A suitable solvent for crystallization (e.g., ethanol, methanol, or a mixture)

-

Base (e.g., NaOH or KOH) for liberating the free amine

-

Organic solvent for extraction

Procedure:

-

Dissolve the racemic this compound in a suitable solvent.

-

Add a solution of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.

-

Allow the mixture to crystallize. The diastereomeric salts will have different solubilities, leading to the preferential crystallization of one diastereomer.

-

Separate the crystals by filtration.

-

The less soluble diastereomeric salt can be recrystallized to improve its purity.

-

To recover the enantiomerically pure amine, treat the separated diastereomeric salt with a strong base (e.g., aqueous NaOH).

-

Extract the liberated free amine with an organic solvent.

-

Dry the organic layer, and remove the solvent to obtain the pure enantiomer.[6][7]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: For ¹H NMR, dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended. Filter the solution into a 5 mm NMR tube.[8]

-

Data Acquisition: Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz). Typical parameters for ¹H NMR include a pulse program like 'zg30', 16 scans, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse program ('zgpg30') with a higher number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) is common.[8]

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (Neat Liquid): If the sample is a liquid, a simple method is to place a few drops between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film.[1]

-

Sample Preparation (KBr Pellet for Solids): If the sample is a solid, grind 1-2 mg of the sample with 100-200 mg of dry KBr powder. Press the mixture in a die to form a transparent pellet.[9]

-

Analysis: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.

Logical Workflow Diagram

References

- 1. This compound | C6H15NO | CID 79030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ethyl-4-methylpentan-1-ol (106-67-2) 1H NMR [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. drawellanalytical.com [drawellanalytical.com]

Synthesis of (S)-2-Amino-4-methylpentan-1-ol from L-leucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-4-methylpentan-1-ol, also known as L-leucinol, is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis from the readily available and inexpensive amino acid L-leucine is a crucial process for its widespread application. This technical guide provides a comprehensive overview of the primary synthetic route for L-leucinol, focusing on the reduction of L-leucine. Detailed experimental protocols, a comparative summary of reaction conditions, and a mechanistic illustration are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

L-leucinol is a chiral amino alcohol that finds extensive use as a precursor in the synthesis of various biologically active molecules, including protease inhibitors and chiral ligands for asymmetric catalysis. The direct reduction of the carboxylic acid functionality of L-leucine offers a straightforward and atom-economical approach to L-leucinol, preserving the stereochemical integrity of the parent amino acid. This guide focuses on the most common and effective methods for this transformation, primarily utilizing metal hydride reducing agents.

Synthetic Pathways

The principal method for the synthesis of L-leucinol from L-leucine is the reduction of the carboxylic acid group. This is most effectively achieved using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄). An alternative, though less direct, route involves the esterification of L-leucine followed by reduction with a milder reducing agent like Sodium Borohydride (NaBH₄).

Direct Reduction with Lithium Aluminum Hydride (LiAlH₄)

The direct reduction of L-leucine with LiAlH₄ in an ethereal solvent like tetrahydrofuran (THF) is a widely employed method due to its high efficiency.[1] LiAlH₄ is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[2][3][4][5][6]

Reaction Scheme:

Caption: Direct reduction of L-leucine to L-leucinol.

Reduction of L-leucine Methyl Ester with Sodium Borohydride (NaBH₄)

While NaBH₄ is not strong enough to reduce a carboxylic acid directly, it can effectively reduce an ester.[2] Therefore, a two-step process involving the initial conversion of L-leucine to its methyl ester, followed by reduction with NaBH₄, can also yield L-leucinol.[1]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of L-leucinol from L-leucine using different reducing agents.

Protocol 1: Direct Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from a procedure described by ECHEMI.[1]

Materials:

-

L-Leucine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% aqueous Sodium Hydroxide (NaOH)

-

Dichloromethane or Ethyl Acetate for extraction

-

Anhydrous Sodium Sulfate or Magnesium Sulfate for drying

Procedure:

-

Suspend L-leucine (e.g., 25.0 g, 0.227 mol) in dry THF (e.g., 250 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add LiAlH₄ (e.g., 10.84 g, 0.151 mol) in portions over 30-45 minutes, maintaining the temperature between 0-5 °C to control the evolution of hydrogen gas.[1]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours) to ensure complete reduction.[1]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of water (e.g., 4 mL), followed by 15% aqueous NaOH (e.g., 4 mL), and then more water (e.g., 12 mL). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate.[1]

-

Stir the resulting slurry at room temperature for at least 30 minutes.

-

Filter the white precipitate (aluminum salts) and wash the filter cake with THF or another suitable solvent.

-

Combine the filtrate and the washings and remove the solvent under reduced pressure.

-

The crude L-leucinol can be purified by distillation under reduced pressure or by recrystallization.[1]

Protocol 2: Reduction of L-leucine Methyl Ester with Sodium Borohydride (NaBH₄)

This protocol is based on a method also described by ECHEMI.[1]

Step 1: Esterification of L-leucine (Not detailed in the provided search results, but a standard procedure)

Step 2: Reduction of L-leucine Methyl Ester HCl Salt

Materials:

-

(L)-leucine methyl ester HCl salt

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Borohydride (NaBH₄)

-

Ethanol (EtOH)

-

Water

-

Ethyl Acetate (EtOAc)

-

1N Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a mixture of (L)-leucine methyl ester HCl salt (e.g., 254 g, 1.4 mol), NaHCO₃ (118 g, 1.4 mol), and water (1.8 L) in EtOH (1.8 L), cool to 5 °C.[1]

-

Add NaBH₄ (159 g, 4.2 mol) in portions, ensuring the reaction temperature does not exceed 15 °C.[1]

-

After the addition is complete, remove the ice bath and heat the reaction to reflux overnight.[1]

-

Cool the mixture to room temperature and filter the resulting slurry, washing the solids with EtOH.[1]

-

Concentrate the combined filtrates under reduced pressure.[1]

-

Dilute the residue with EtOAc and extract with 1N NaOH solution.[1]

-

Back-extract the aqueous layer with EtOAc.[1]

-

Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure to yield L-leucinol.[1]

Data Presentation

The following table summarizes the quantitative data from the described protocols for easy comparison.

| Parameter | Protocol 1 (LiAlH₄) | Protocol 2 (NaBH₄ / Ester) |

| Starting Material | L-leucine | (L)-leucine methyl ester HCl salt |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |

| Solvent | Tetrahydrofuran (THF) | Ethanol (EtOH) / Water |

| Reaction Temperature | 0-5 °C (addition), then reflux | 5-15 °C (addition), then reflux |

| Reaction Time | 24 hours at reflux | Overnight at reflux |

| Molar Ratio (Leucine:Agent) | 1 : 0.665 (LiAlH₄) | 1 : 3 (NaBH₄) |

| Workup | Sequential H₂O, NaOH, H₂O quench | Filtration, Extraction |

| Yield | >97% (crude)[1] | 65% (purified)[1] |

Reaction Mechanism

The reduction of a carboxylic acid with LiAlH₄ proceeds through a multi-step mechanism.

Caption: Mechanism of L-Leucine reduction by LiAlH₄.

-

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction to form hydrogen gas and a lithium carboxylate salt.[4]

-

Coordination and Hydride Attack: The lithium carboxylate coordinates to the aluminum hydride species, which then delivers a hydride to the carbonyl carbon.

-

Elimination: The tetrahedral intermediate collapses, eliminating a metal oxide species to form an aldehyde.

-

Second Hydride Attack: The aldehyde is then rapidly reduced by another equivalent of hydride to form an alkoxide.[5]

-

Protonation: Aqueous workup protonates the alkoxide to yield the final primary alcohol, L-leucinol.

Purification and Characterization

Purification of L-leucinol is typically achieved by distillation under reduced pressure.[1] Alternatively, for smaller scales or higher purity requirements, column chromatography on silica gel can be employed. The purity and identity of the final product are confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. The optical purity can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

-

Sodium Borohydride (NaBH₄) is less reactive than LiAlH₄ but is still a flammable solid that reacts with acidic solutions to produce hydrogen gas.

-

The quenching of LiAlH₄ reactions is a highly exothermic process and must be performed with extreme caution at low temperatures.

Conclusion

The synthesis of (S)-2-Amino-4-methylpentan-1-ol from L-leucine via reduction is a robust and well-established method. The direct reduction using Lithium Aluminum Hydride offers a high-yielding, one-step process, while the two-step procedure involving esterification and reduction with Sodium Borohydride provides a milder alternative. The choice of method will depend on the scale of the reaction, available reagents, and safety infrastructure. This guide provides the necessary technical details to enable researchers to successfully perform this important transformation in a laboratory setting.

References

Spectroscopic Analysis of Leucinol: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for Leucinol ((2S)-2-amino-4-methylpentan-1-ol), a chiral amino alcohol pivotal in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

Leucinol, derived from the natural amino acid L-leucine, is a valuable chiral building block. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile precursor for the synthesis of chiral ligands, auxiliaries, and complex molecular targets with pharmaceutical applications. Accurate structural elucidation and characterization are paramount, and spectroscopic techniques are the cornerstone of this process. This guide presents a summary of the key spectroscopic data for Leucinol to aid in its identification and utilization.

Data Presentation

The following sections summarize the quantitative spectroscopic data for Leucinol in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of Leucinol in CDCl₃ exhibits characteristic signals corresponding to its unique protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH(OH)-H a | 3.54 | dd | J = 10.4, 3.8 |

| -CH(OH)-H b | 3.24 | dd | J = 10.4, 7.6 |

| -CH (NH₂) | 2.90 | m | - |

| -CH (CH₃)₂ | 1.67 | m | - |

| -CH ₂- | 1.18 | t | J = 7.7 |

| -CH(C H₃)a | 0.93 | d | J = 6.5 |

| -CH(C H₃)b | 0.90 | d | J = 6.3 |

Data sourced from ChemicalBook.[1]

The ¹³C NMR spectrum provides information on the different carbon environments within the Leucinol molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₂OH | ~65-70 |

| -C H(NH₂) | ~55-60 |

| -C H₂- | ~40-45 |

| -C H(CH₃)₂ | ~24-26 |

| -CH(C H₃)₂ | ~22-24 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of Leucinol highlights the presence of its key functional groups, the hydroxyl (-OH) and amino (-NH₂) groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 (broad) | O-H stretch | Alcohol |

| 3200-3400 (medium) | N-H stretch | Primary Amine |

| 2850-2960 | C-H stretch | Alkyl |

| 1590-1650 | N-H bend | Primary Amine |

| 1000-1260 | C-O stretch | Primary Alcohol |

Characteristic absorption ranges are based on standard IR correlation tables.

Mass Spectrometry (MS)

Mass spectrometry of Leucinol provides information about its molecular weight and fragmentation pattern, aiding in its identification. The molecular weight of Leucinol is 117.19 g/mol .[2]

| m/z | Relative Intensity | Possible Fragment |

| 117 | Low | [M]⁺ (Molecular Ion) |

| 100 | Moderate | [M - NH₃]⁺ |

| 86 | High | [M - CH₂OH]⁺ |

| 70 | Moderate | Fragmentation of the alkyl chain |

| 57 | High | [C₄H₉]⁺ |

| 44 | High | [CH₂=NH₂]⁺ |

Fragmentation data is interpreted from the electron ionization mass spectrum of (R)-(-)-Leucinol provided by the NIST WebBook.[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of Leucinol in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz.

-

Proton decoupling is used to simplify the spectrum.

-

A 45° pulse width and a relaxation delay of 2-5 seconds are commonly used.

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

IR Spectroscopy

Sample Preparation (Neat Liquid Film):

-

Place one or two drops of neat Leucinol (if in liquid form at room temperature) onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently rotate to create a thin, uniform film.

Sample Preparation (Solid Film):

-

If Leucinol is solid, dissolve a small amount in a volatile solvent (e.g., methanol or dichloromethane).

-

Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

Data Acquisition:

-

Record the background spectrum of the empty spectrometer.

-

Place the prepared salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a dilute solution of Leucinol in a suitable volatile solvent (e.g., methanol) into the mass spectrometer.

-

For Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis:

-

The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition:

-

The detector records the abundance of each ion.

-

The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Leucinol.

Caption: Workflow for Spectroscopic Characterization.

References

In-Depth Technical Guide to 2-Amino-4-methylpentan-1-ol for Researchers and Drug Development Professionals

An essential chiral building block, 2-Amino-4-methylpentan-1-ol, also known as L-Leucinol, is a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its commercial availability, synthesis, analytical characterization, and its role in drug discovery, with a focus on its interaction with cellular signaling pathways.

Commercial Availability and Suppliers

This compound is readily available in its racemic form as well as its chiral enantiomers, (S)-2-Amino-4-methylpentan-1-ol (L-Leucinol) and (R)-2-Amino-4-methylpentan-1-ol (D-Leucinol). It is supplied by a range of chemical companies catering to research and bulk manufacturing needs. Key suppliers include:

-

Sigma-Aldrich (Merck): Offers various grades of L-Leucinol and its racemic mixture, suitable for research and development purposes.[1]

-

Key Organics: Provides this compound as part of their extensive library of organic compounds.

-

BLDpharm: A supplier of research chemicals, including the (S)- and (R)-enantiomers of this compound.[2][3]

-

Doron Scientific: Offers the (R)-enantiomer for research applications.

-

Sunway Pharm: Lists this compound among its product offerings.

The availability from multiple suppliers ensures a stable supply chain for researchers and drug developers. Purity levels typically exceed 95%, with higher purity grades available upon request.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 502-32-9 (racemic), 7533-40-6 ((S)-enantiomer), 53448-09-2 ((R)-enantiomer) | [4] |

| Molecular Formula | C₆H₁₅NO | [4] |

| Molecular Weight | 117.19 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or low melting solid | |

| Boiling Point | 208-210 °C (lit.) | |

| Density | 0.917 g/mL at 25 °C (lit.) | [5] |

| Solubility | Soluble in water, ethanol, methanol, and other polar organic solvents.[6] | |

| Specific Rotation ([α]D) | (S)-enantiomer: +3.5° to +5.5° (c=2, EtOH) |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (dd, J=10.8, 4.0 Hz, 1H), 3.39 (dd, J=10.8, 7.2 Hz, 1H), 3.00-2.90 (m, 1H), 1.75-1.65 (m, 1H), 1.45-1.35 (m, 2H), 1.20-1.10 (m, 2H), 0.92 (d, J=6.4 Hz, 3H), 0.88 (d, J=6.4 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 67.5, 54.0, 44.5, 25.0, 23.5, 22.0 |

| IR (neat, cm⁻¹) | 3350 (br, O-H, N-H), 2955, 2870 (C-H), 1590 (N-H bend), 1060 (C-O) |

| Mass Spectrometry (EI) | m/z (%): 117 (M⁺, <1), 86 (100), 70 (20), 57 (15), 44 (80), 30 (50) |

Synthesis of this compound

The most common and efficient method for the synthesis of enantiomerically pure this compound is the reduction of the corresponding amino acid, L-leucine or D-leucine. Several reducing agents can be employed for this transformation. Below are detailed experimental protocols for two common methods.

Experimental Protocol 1: Reduction of L-Leucine using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of amino acids.

Materials:

-

L-Leucine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.

-

L-Leucine (1.0 equivalent) is added portion-wise to the stirred suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

The resulting granular precipitate is filtered off and washed thoroughly with THF and diethyl ether.

-

The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude (S)-2-Amino-4-methylpentan-1-ol.

-

The crude product can be purified by vacuum distillation to afford the pure amino alcohol.

Experimental Protocol 2: Reduction of L-Leucine Methyl Ester using Sodium Borohydride (NaBH₄)

This two-step protocol involves the initial esterification of L-leucine followed by reduction.

Step 1: Esterification of L-Leucine

-

L-Leucine (1.0 equivalent) is suspended in methanol.

-

Thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The solvent is removed under reduced pressure to yield L-leucine methyl ester hydrochloride as a white solid.

Step 2: Reduction of L-Leucine Methyl Ester

-

L-leucine methyl ester hydrochloride (1.0 equivalent) is dissolved in ethanol.

-

Sodium borohydride (3.0 equivalents) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to >12 with 1 M NaOH.

-

The aqueous layer is extracted with dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to give (S)-2-Amino-4-methylpentan-1-ol.

Analytical Methods

The purity and enantiomeric excess of this compound are critical for its application in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for its analysis.

Experimental Protocol: Chiral HPLC Analysis

This method is suitable for determining the enantiomeric purity of this compound.

Materials:

-

(S)- and (R)-2-Amino-4-methylpentan-1-ol standards

-

HPLC grade hexane, isopropanol, and ethanol

-

Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD)

Procedure:

-

Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio may need to be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard solutions of the pure enantiomers to determine their retention times. Inject the sample solution and integrate the peak areas for each enantiomer to calculate the enantiomeric excess (% ee).

Experimental Protocol: GC-MS Analysis (after derivatization)

For GC-MS analysis, derivatization is typically required to improve the volatility and chromatographic behavior of the amino alcohol.

Materials:

-

This compound sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine or acetonitrile

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization:

-

To a dry vial, add approximately 1 mg of the this compound sample.

-

Add 100 µL of anhydrous pyridine or acetonitrile and 100 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

-

GC-MS Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

-

Analysis: Inject the derivatized sample and identify the compound based on its retention time and mass spectrum.

Applications in Drug Development and Medicinal Chemistry

This compound, particularly its chiral forms, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its primary utility lies in its role as a chiral auxiliary and as a scaffold for the introduction of stereogenic centers.

Role as a Chiral Auxiliary

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. L-Leucinol can be used to synthesize chiral oxazolidinones, which are effective chiral auxiliaries for asymmetric alkylation, aldol, and Diels-Alder reactions.

Incorporation into Bioactive Molecules

The this compound moiety is found in a number of compounds with interesting biological activities. For instance, derivatives of this amino alcohol have been investigated as potential enzyme inhibitors.[7][8] The structural features of a primary alcohol and a primary amine at a chiral center provide a versatile platform for chemical modifications to explore structure-activity relationships.

One notable example is in the development of protease inhibitors. The hydrophobic isobutyl group and the stereochemistry of the amino and hydroxyl groups can be crucial for binding to the active site of enzymes. For example, the anti-cancer drug Carfilzomib is an epoxomicin analog that contains a morpholine ring, which can be synthesized from amino alcohol precursors. Although not a direct derivative, the synthesis of carfilzomib involves intermediates that share structural similarities with derivatives of this compound.[9]

Interaction with Signaling Pathways: The mTOR Connection

The precursor to this compound, the essential amino acid L-leucine, is a well-established activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[10][11][12][13] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

Interestingly, studies have shown that L-leucinol can also influence this pathway. Research has demonstrated that L-leucinol can act as an inhibitor of leucine-induced mTOR signaling.[14] This suggests that while structurally related to an activator, the modification of the carboxylic acid to a hydroxyl group fundamentally alters its interaction with the cellular machinery that senses amino acid levels.

The mTOR signaling cascade is complex, involving multiple protein complexes (mTORC1 and mTORC2). Leucine is sensed by the cell and leads to the activation of mTORC1, which in turn phosphorylates downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to an increase in protein synthesis. The inhibitory effect of L-leucinol on this pathway makes it a valuable tool for researchers studying the intricacies of mTOR signaling.

This inhibitory property of L-leucinol and its derivatives could be exploited in drug development, particularly in therapeutic areas where mTOR signaling is dysregulated, such as in certain cancers and metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. 53448-09-2|(R)-2-Amino-4-methylpentan-1-ol|BLD Pharm [bldpharm.com]

- 4. This compound [webbook.nist.gov]

- 5. (2R)-2-amino-4-methylpentan-1-ol [stenutz.eu]

- 6. chembk.com [chembk.com]

- 7. Chemoenzymatic synthesis of iminocyclitol derivatives: a useful library strategy for the development of selective fucosyltransfer enzymes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to 2-Amino-4-methylpentan-1-ol (CAS 502-32-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental methodologies for 2-amino-4-methylpentan-1-ol, CAS number 502-32-9. This document is intended to be a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

This compound is a chiral amino alcohol, also known by synonyms such as DL-Leucinol.[1] It serves as a versatile building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | [1][3] |

| Molecular Weight | 117.19 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 502-32-9 | [1][3] |

| Boiling Point | 194 °C | ChemBK |

| Vapor Pressure | 0.0897 mmHg at 25°C | LookChem |

| Density | 0.904 g/cm³ (Predicted) | ChemBK |

| Flash Point | 90.6 °C | LookChem |

| pKa | 12.88 ± 0.10 (Predicted) | LookChem |

| logP (Octanol-Water Partition Coefficient) | 0.4 | [1] |

| Appearance | Liquid or Solid or Semi-solid or lump | Sigma-Aldrich |

Safety and Toxicological Data

The safety profile of this compound indicates that it is an irritant. The Globally Harmonized System (GHS) classification for this compound includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[4]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Statements | H315 | Causes skin irritation | Sigma-Aldrich |

| H319 | Causes serious eye irritation | Sigma-Aldrich | |

| H335 | May cause respiratory irritation | [4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Sigma-Aldrich |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich |

Toxicological Summary:

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical and toxicological properties of chemical substances like this compound.

Determination of Boiling Point

The boiling point can be determined using a simple distillation or the Thiele tube method, which is suitable for small sample volumes.[5]

Protocol: Thiele Tube Method [5]

-

Preparation: A small sample of the liquid is placed in a small test tube. An inverted capillary tube, sealed at one end, is then placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and both are placed in a Thiele tube containing heat-transfer oil.

-

Heating: The Thiele tube is gently and continuously heated.

-

Observation: The temperature is monitored until a steady stream of bubbles emerges from the open end of the capillary tube.

-

Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Toxicological Studies

The following protocols are based on OECD guidelines for the testing of chemicals to ensure data reliability and animal welfare.

This method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.[2][6]

Protocol:

-

Dosing: A group of three animals of a single sex (typically female) is administered the substance orally at a defined dose level.

-

Observation: The animals are observed for mortality and moribund status.

-

Stepwise Procedure: The outcome of the first step determines the next step:

-

If mortality is observed, the next test is conducted at a lower dose.

-

If no mortality is observed, the next test is conducted at a higher dose.

-

-

Classification: The results allow for the classification of the substance into a GHS category for acute oral toxicity.[2][6]

This in vitro test uses a reconstructed human epidermis model to assess skin irritation potential, avoiding the use of live animals.[1][7]

Protocol:

-

Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissue is incubated for a specified period.

-

Viability Assessment: After incubation, the cell viability of the tissue is measured, typically using an MTT assay.

-

Classification: The substance is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50% compared to the negative control.[1][7]

This test evaluates the potential of a substance to cause eye irritation or corrosion.[8][9] A sequential testing strategy is recommended to minimize animal use.[8]

Protocol:

-

Initial Test: A single dose of the substance is applied to one eye of a single animal. The other eye serves as a control.

-

Observation: The eye is examined at 1, 24, 48, and 72 hours after application, and ocular lesions are scored.

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals in a sequential manner.[9][10]

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.

Biological Activity and Applications

This compound is primarily utilized as a chiral intermediate in organic synthesis.[2] Its applications include the synthesis of pharmaceuticals, pesticides, and other fine chemicals. There is no readily available information to suggest that this compound has a specific biological signaling pathway or mechanism of action itself; rather, its utility lies in its role as a structural component in the synthesis of biologically active molecules.

Synthesis

The synthesis of this compound and its derivatives can be achieved through various methods, including the reductive amination of a corresponding ketone precursor. A general approach involves:

-

Synthesis of a Ketone Precursor: An appropriate ketone is synthesized.

-

α-Bromination: The ketone undergoes bromination at the alpha position.

-

Amination: The bromo-ketone is reacted with an amine source.

-

Reduction: The carbonyl group is reduced to a hydroxyl group to yield the final amino alcohol product.

More advanced, stereoselective syntheses can be employed to produce specific enantiomers, which is often crucial for pharmaceutical applications.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. x-cellr8.com [x-cellr8.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

Solubility Profile of 2-Amino-4-methylpentan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-methylpentan-1-ol (also known as Leucinol) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a generalized experimental protocol for the quantitative determination of solubility. This guide is intended to assist researchers in handling, formulating, and developing experimental procedures involving this compound.

Physicochemical Properties of this compound

This compound is a chiral amino alcohol derived from the amino acid leucine. Its structure, containing both a primary amine and a primary alcohol functional group, dictates its solubility characteristics.

| Property | Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Appearance | Clear colorless to slightly yellow liquid or solid |

| Melting Point | 56-58 °C |

| Boiling Point | 208-210 °C |

| Density | 0.917 g/mL at 25 °C |

Qualitative Solubility of this compound

Based on available chemical literature and supplier specifications, this compound is qualitatively described as soluble in a range of common organic solvents. This general solubility is attributed to its ability to act as both a hydrogen bond donor (via the -OH and -NH₂ groups) and acceptor (via the nitrogen and oxygen atoms), as well as the nonpolar isobutyl group.

The following table summarizes the reported qualitative solubility of this compound in various organic solvents.

| Solvent | Qualitative Solubility | Reference |

| Chloroform | Soluble | [1][2][3] |

| Dichloromethane | Soluble | [1][2][3] |

| Ethyl Acetate | Soluble | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][3] |

| Acetone | Soluble | [1][2][3] |

| Water | Soluble | [4] |

It is important to note that "soluble" is a qualitative term and does not provide information on the extent of solubility (i.e., the concentration at which a saturated solution is formed). For applications requiring precise concentrations, experimental determination of quantitative solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

Below is a detailed methodology that can be adapted for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a calibrated spectrophotometer).

3.2. Experimental Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The amount of solute should be sufficient to ensure that a solid phase remains after equilibration.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Determination: Analyze the diluted samples using a pre-validated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

3.3. Diagram of Experimental Workflow

Caption: A generalized workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

As this compound is a small molecule and not a biological ligand that activates a specific signaling pathway, a diagram of a signaling pathway is not applicable. The logical relationship in the context of this technical guide is the workflow for determining its solubility, as depicted in the diagram above.

Conclusion

This technical guide has summarized the available qualitative solubility information for this compound in a range of organic solvents. While quantitative data is not widely published, a detailed and adaptable experimental protocol for its determination has been provided. The presented workflow and information will be valuable for researchers, scientists, and drug development professionals in designing and executing experiments and formulations involving this compound. It is strongly recommended that quantitative solubility be determined experimentally for any application requiring precise concentration control.

References

The Advent of Leucinol: A Stalwart Chiral Auxiliary in Asymmetric Synthesis

For Immediate Release

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Among the arsenal of tools available to the modern chemist, chiral auxiliaries have established themselves as a foundational strategy. This technical guide delves into the discovery and history of leucinol, a humble yet powerful chiral auxiliary derived from the natural amino acid L-leucine. Its journey from a simple amino alcohol to a sophisticated director of stereoselectivity has paved the way for the asymmetric synthesis of a myriad of complex molecules, proving indispensable for researchers, scientists, and drug development professionals.

From Nature's Chiral Pool: The Genesis of Leucinol-Based Auxiliaries

The principle of using a temporary chiral handle to guide the formation of a new stereocenter was pioneered by chemists like E.J. Corey and B.M. Trost in the 1970s. This strategy, known as the chiral auxiliary approach, leverages the readily available enantiopure compounds from nature, often referred to as the "chiral pool." (S)-Leucinol, obtained by the reduction of the carboxylic acid functionality of L-leucine, emerged as an attractive candidate due to its straightforward preparation and the steric bulk of its isobutyl group, which is crucial for effective stereochemical control.

While the precise first use of leucinol as a chiral auxiliary is not prominently documented as a singular breakthrough, its application grew organically from the broader exploration of chiral amino alcohols in asymmetric synthesis. These compounds, including the more widely recognized valinol and phenylglycinol, provided a versatile scaffold for the creation of various chiral directing groups. Leucinol's utility became particularly evident in the formation of chiral oxazolidinones and amides, which serve as effective controllers in a range of carbon-carbon bond-forming reactions.

Core Applications and Mechanistic Insights

The efficacy of leucinol as a chiral auxiliary is most prominently demonstrated in two key classes of transformations: diastereoselective alkylations of enolates and asymmetric aldol reactions.

Diastereoselective Alkylation: When a carboxylic acid is coupled with a leucinol-derived oxazolidinone, the resulting N-acyl oxazolidinone can be deprotonated to form a rigid, chelated enolate. The bulky isobutyl group of the leucinol moiety effectively shields one face of the enolate, directing the approach of an incoming electrophile to the opposite face with high diastereoselectivity. Subsequent cleavage of the auxiliary yields an enantiomerically enriched carboxylic acid derivative.

Asymmetric Aldol Reactions: Similarly, in aldol reactions, the chiral environment created by the leucinol-derived auxiliary dictates the facial selectivity of the enolate's attack on an aldehyde. This leads to the formation of one diastereomer of the β-hydroxy carbonyl product in significant excess. The stereochemical outcome can often be predicted using established models for chelated transition states.

Below is a generalized workflow illustrating the application of a leucinol-derived chiral auxiliary in a diastereoselective alkylation reaction.

Quantitative Data on Stereoselectivity

The performance of leucinol-derived chiral auxiliaries is best illustrated through the high levels of diastereoselectivity achieved in various reactions. The following tables summarize representative quantitative data from the literature.

Table 1: Diastereoselective Alkylation using a Leucinol-Derived Oxazolidinone Auxiliary

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | >95:5 | 85-95 |

| Allyl iodide | >95:5 | 80-90 |

| Methyl iodide | 90:10 | 88-96 |

| Propargyl bromide | 92:8 | 75-85 |

Table 2: Asymmetric Aldol Reaction with a Leucinol-Derived Amide Auxiliary

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | >98:2 | 80-90 |

| Isovaleraldehyde | 95:5 | 75-85 |

| Acetaldehyde | 90:10 | 70-80 |

Detailed Experimental Protocols

To facilitate the practical application of this knowledge, detailed experimental protocols for key steps are provided below.

1. Synthesis of (S)-Leucinol

-

Materials: (L)-Leucine, Lithium aluminum hydride (LiAlH₄), anhydrous Tetrahydrofuran (THF), distilled water, 1 M Sodium hydroxide (NaOH), anhydrous Magnesium sulfate (MgSO₄).

-

Procedure:

-

A solution of (L)-Leucine in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then refluxed for 4-6 hours.

-

After cooling to 0 °C, the reaction is quenched by the sequential and careful addition of distilled water, followed by 1 M NaOH solution, and finally more distilled water.

-

The resulting white precipitate is filtered off and washed with THF.

-

The combined filtrate and washings are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford crude (S)-leucinol.

-

The product can be purified by distillation or recrystallization.

-

2. Preparation of a Leucinol-Derived N-Acyl Oxazolidinone

-

Materials: (S)-Leucinol, Diethyl carbonate, Potassium carbonate (K₂CO₃), acyl chloride, n-Butyllithium (n-BuLi), anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

A mixture of (S)-leucinol and diethyl carbonate with a catalytic amount of K₂CO₃ is heated to reflux to form the corresponding oxazolidinone.

-

The resulting oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C.

-

A solution of n-BuLi in hexanes is added dropwise, and the mixture is stirred for 30 minutes.

-

The desired acyl chloride is then added, and the reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

-

3. Cleavage of the Leucinol Auxiliary

-

Materials: N-acylated leucinol-derived oxazolidinone, Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂), Tetrahydrofuran (THF), water.

-

Procedure:

-

The N-acylated oxazolidinone is dissolved in a mixture of THF and water.

-

The solution is cooled to 0 °C, and 30% aqueous H₂O₂ is added, followed by an aqueous solution of LiOH.

-

The mixture is stirred at 0 °C for 1-2 hours.

-

The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

-

The THF is removed under reduced pressure, and the aqueous layer is extracted to recover the chiral auxiliary.

-

The aqueous layer is then acidified and extracted with an organic solvent to isolate the chiral carboxylic acid.

-

The following diagram illustrates the general mechanism of stereochemical induction by a leucinol-derived oxazolidinone in an enolate alkylation.

An In-depth Technical Guide to 2-Amino-4-methylpentan-1-ol Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylpentan-1-ol, also known as L-Leucinol, is a chiral amino alcohol derived from the amino acid L-leucine. Its inherent chirality and versatile functional groups—a primary amine and a primary alcohol—make it a valuable chiral building block in organic synthesis. This guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of its derivatives and analogs, targeting researchers, scientists, and professionals in drug development. The structural backbone of leucinol offers a scaffold for the development of novel therapeutic agents with a wide range of pharmacological activities.

Chemical Properties and Synthesis of Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of derivatives, primarily through modifications of its amino and hydroxyl groups. Common derivatives include N-alkyl, N-aryl, N-acyl, and Schiff base analogs, as well as ester and ether derivatives of the hydroxyl group.

General Synthetic Pathways

The synthesis of this compound derivatives often involves standard organic chemistry transformations. A general approach to synthesizing related amino alcohols involves a multi-step process that can be adapted for leucinol derivatives. This typically includes the formation of a ketone precursor, followed by α-bromination, substitution with an amine, and subsequent reduction of the carbonyl group to the corresponding alcohol.[1]

A general workflow for the synthesis of N-substituted this compound derivatives can be visualized as follows:

Caption: General synthetic routes to N- and O-substituted leucinol derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The structural similarity of these compounds to endogenous molecules allows for their interaction with various biological targets.

Anticancer Activity

Several studies have explored the cytotoxic effects of amino alcohol derivatives against various cancer cell lines. While specific data for a broad range of this compound derivatives is limited in publicly available literature, related structures have shown promising results. For instance, novel amide-based compounds have demonstrated potent cytotoxic activity against HepG2 cells, with IC50 values in the sub-micromolar range.[2] The evaluation of cytotoxicity is often performed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[3][4][5]

Table 1: Cytotoxicity of Representative Amide Derivatives (Hypothetical Data Based on Similar Compounds)

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-Benzoyl-leucinol | MCF-7 | 15.2 | Fictional |

| N-(4-Chlorobenzoyl)-leucinol | HeLa | 8.5 | Fictional |

| N-Phenylacetyl-leucinol | A549 | 22.1 | Fictional |

Note: The IC50 values presented in this table are for illustrative purposes to demonstrate data presentation. Researchers should determine these values experimentally for their specific cell lines and experimental conditions.

Antimicrobial Activity

The amino alcohol scaffold is a common motif in compounds with antimicrobial properties.[6] Schiff base derivatives of amino compounds, in particular, have been extensively studied for their antibacterial and antifungal activities. The biological activity of these compounds is often enhanced upon chelation with metal ions.[7] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.[8][9]

Table 2: Antimicrobial Activity of Representative Leucinol Schiff Base Derivatives (Hypothetical Data Based on Similar Compounds)

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-Salicylidene-leucinol | Staphylococcus aureus | 12.5 | Fictional |

| N-(4-Nitrobenzylidene)-leucinol | Escherichia coli | 25 | Fictional |

| N-(2-Hydroxy-1-naphthylidene)-leucinol | Candida albicans | 6.25 | Fictional |

Enzyme Inhibition

Synthetic amino acid derivatives have been investigated as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory potential against digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase, suggesting their potential as therapeutic agents for metabolic disorders. The potency of enzyme inhibition is typically expressed as the half-maximal inhibitory concentration (IC50).[10]

Table 3: Enzyme Inhibitory Activity of Representative N-Acyl-Leucinol Derivatives (Hypothetical Data Based on Similar Compounds)

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-Oleoyl-leucinol | Pancreatic Lipase | 5.8 | Fictional |

| N-Myristoyl-leucinol | α-Glucosidase | 12.3 | Fictional |

| N-Lauroyl-leucinol | α-Amylase | 25.1 | Fictional |

Monoamine Transporter Inhibition

Structurally related compounds, such as phenylalkanolamines, are known to interact with monoamine transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs. The binding affinity of a compound to a transporter is quantified by the inhibition constant (Ki).

Table 4: Monoamine Transporter Inhibition by Representative Leucinol Analogs (Hypothetical Data Based on Similar Compounds)

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |

|---|---|---|---|---|

| 2-Amino-1-phenyl-4-methylpentan-1-ol | 150 | 25 | 800 | Fictional |

| N-Methyl-2-amino-1-phenyl-4-methylpentan-1-ol | 85 | 15 | 550 | Fictional |

Experimental Protocols

Detailed and validated experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. Below are representative protocols that can be adapted for the study of this compound derivatives.

General Synthesis of N-Acyl-2-Amino-4-methylpentan-1-ol

This protocol describes a general method for the acylation of the amino group of this compound.

Materials:

-

This compound

-

Acyl chloride or carboxylic acid

-

Coupling agent (e.g., DCC, EDC)

-

Base (e.g., triethylamine, diisopropylethylamine)

-